![molecular formula C19H15ClF2N2OS B2923820 2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide CAS No. 932985-86-9](/img/structure/B2923820.png)
2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core benzamide and thiazole structures, followed by the introduction of the halogen atoms through halogenation reactions . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and halogen atoms. The benzamide and thiazole groups would likely contribute to the overall polarity of the molecule, while the halogen atoms would likely be involved in various intermolecular interactions .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the benzamide and thiazole groups suggests that it might be involved in reactions typical of these functional groups . The halogen atoms could also potentially be involved in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and halogen atoms would likely result in a relatively high molecular weight . The compound’s polarity, solubility, and reactivity would also be influenced by these structural features .科学的研究の応用
Metabolism and Pharmacokinetics
Disposition and Metabolism of Orexin Receptor Antagonists : A study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, a compound related to orexin 1 and 2 receptor antagonists, highlighted its metabolism and pharmacokinetics in humans. The study found that the drug and its metabolites were almost entirely eliminated over a 9-day period, primarily via feces, with only a small fraction excreted in urine. This work provides insights into the metabolism pathways and elimination characteristics of similar compounds, potentially guiding future research on the pharmacokinetics of related benzamide derivatives (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Amyloid and FDG Imaging in Alzheimer's Disease : Another study relevant to the broader context of benzamide derivatives focused on the use of PET imaging with N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole ((11)C-PIB) and (18)F-fluorodeoxyglucose ((18)F-FDG) to understand the progression of Alzheimer's disease. The research documented dynamic changes in amyloid deposition and glucose metabolism at different stages of the disease, offering a potential application area for benzamide derivatives in diagnostic imaging (Kadir et al., 2012).
Therapeutic Efficacy and Safety
Antifungal Activity of Sertaconazole : Nasarre et al. (1992) conducted a study on the efficacy and safety of sertaconazole, an antimycotic agent, in treating Pityriasis versicolor. This study demonstrated the therapeutic potential of benzothiophene derivatives, closely related to benzamide compounds, in treating fungal infections. All patients achieved cure with excellent drug safety profiles, illustrating the potential of similar compounds in dermatological applications (Nasarre et al., 1992).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2OS/c1-11-16(26-19(24-11)12-4-2-5-13(21)10-12)8-9-23-18(25)17-14(20)6-3-7-15(17)22/h2-7,10H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDICJKLWMXYDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。